4-Methylcycloheptane-1-thiol 4-Methylcycloheptane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17645765
InChI: InChI=1S/C8H16S/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3
SMILES:
Molecular Formula: C8H16S
Molecular Weight: 144.28 g/mol

4-Methylcycloheptane-1-thiol

CAS No.:

Cat. No.: VC17645765

Molecular Formula: C8H16S

Molecular Weight: 144.28 g/mol

* For research use only. Not for human or veterinary use.

4-Methylcycloheptane-1-thiol -

Specification

Molecular Formula C8H16S
Molecular Weight 144.28 g/mol
IUPAC Name 4-methylcycloheptane-1-thiol
Standard InChI InChI=1S/C8H16S/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3
Standard InChI Key HXJGKFASDTVXNN-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(CC1)S

Introduction

Structural Characteristics and Molecular Profile

Spectroscopic and Computational Predictions

While experimental spectral data (e.g., 1H^1\text{H}-NMR, IR) for 4-methylcycloheptane-1-thiol is sparse, computational models predict key features:

  • IR Spectroscopy: A strong absorption band near 2,550–2,600 cm1^{-1} corresponding to the S-H stretch .

  • NMR: The thiol proton is expected to appear as a broad singlet at δ 1.2–1.5 ppm, while methyl protons may resonate near δ 1.0–1.3 ppm .

  • Collision Cross Section: Analogous to 4-methylcyclohexane-1-thiol (126.3 Ų for [M+H]+), the larger cycloheptane ring may increase this value by 10–15% due to enhanced molecular surface area .

Synthetic Pathways and Challenges

General Thiol Synthesis Strategies

The synthesis of aliphatic thiols often involves:

  • Reductive Sulfidation: Treatment of ketones or aldehydes with P4S10\text{P}_4\text{S}_{10} followed by reduction using agents like NaBH4\text{NaBH}_4 or tributylphosphine . For cyclic substrates, this method has successfully produced cyclohexanethiol derivatives .

  • Nucleophilic Displacement: Reaction of cycloheptyl tosylates with thiourea, followed by hydrolysis .

Adapting Methods for 4-Methylcycloheptane-1-thiol

A plausible route could involve:

  • Cycloheptanone Derivative Preparation: Synthesis of 4-methylcycloheptanone via Friedel-Crafts acylation or ring-expansion reactions.

  • Thionation: Reacting the ketone with P4S10\text{P}_4\text{S}_{10} in acetonitrile/water to form the thione intermediate .

  • Reduction: Using NaBD4\text{NaBD}_4 or tributylphosphine to reduce the thione to the thiol .

Key Challenges:

  • The seven-membered ring may exhibit unexpected strain effects during thionation.

  • Competitive elimination reactions could occur, leading to unsaturated byproducts .

Physicochemical Properties and Reactivity

Predicted Physical Properties

PropertyValue/DescriptionBasis for Estimation
Boiling Point~185–195°CCycloheptane analogs + thiol group
Density0.95–1.02 g/cm³Comparison to C7H14S compounds
SolubilityLow in water; soluble in organic solventsHydrophobic cycloalkane structure

Chemical Reactivity

  • Acidity: The thiol proton has an estimated pKa\text{p}K_a of 10–12, slightly higher than cyclohexanethiol due to reduced ring strain .

  • Oxidation: Susceptible to air oxidation, forming disulfides (R-S-S-R\text{R-S-S-R}) unless stabilized .

  • Radical Reactions: Participates in thiol-ene click chemistry, enabling rapid cyclization with alkenes .

Comparative Analysis with Related Thiols

CompoundRing SizeMolecular FormulaKey Feature
4-Methylcycloheptane-1-thiol7C8H16S\text{C}_8\text{H}_{16}\text{S}Largest ring in methyl-thiol series
4-Methylcyclohexane-1-thiol6C7H14S\text{C}_7\text{H}_{14}\text{S}Higher ring strain
Cyclopentanethiol5C5H10S\text{C}_5\text{H}_{10}\text{S}Most strained, reactive

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